2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol typically involves the reaction of cyclopropylmethylamine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: This compound has a similar structure but with dimethylamino instead of cyclopropylmethylamino group.
2-[2-(2-Aminoethoxy)ethoxy]ethanol: Another similar compound with an aminoethoxy group.
Uniqueness
2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol is unique due to its cyclopropylmethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-[2-(cyclopropylmethylamino)ethoxy]ethanol |
InChI |
InChI=1S/C8H17NO2/c10-4-6-11-5-3-9-7-8-1-2-8/h8-10H,1-7H2 |
InChI Key |
AUOHETXATOWADS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCCOCCO |
Origin of Product |
United States |
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